molecular formula C7H10O3 B14261605 2-Cyclopenten-1-one, 3-(methoxymethoxy)- CAS No. 213816-60-5

2-Cyclopenten-1-one, 3-(methoxymethoxy)-

Cat. No.: B14261605
CAS No.: 213816-60-5
M. Wt: 142.15 g/mol
InChI Key: ALZDCNNQYQPCPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 3-(methoxymethoxy)- can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form the methoxymethoxy group. The reaction conditions typically include:

    Reactants: Cyclopentanone, methanol

    Catalyst: Acid (e.g., sulfuric acid)

    Temperature: Room temperature to moderate heating

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopenten-1-one, 3-(methoxymethoxy)- may involve continuous flow reactors to optimize yield and efficiency. The process parameters are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 3-(methoxymethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 3-(methoxymethoxy)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclopenten-1-one, 3-(methoxymethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog without the methoxymethoxy group.

    3-Methyl-2-cyclopenten-1-one: Features a methyl group instead of methoxymethoxy.

    3-Ethoxy-2-cyclopenten-1-one: Contains an ethoxy group in place of methoxymethoxy.

Uniqueness

2-Cyclopenten-1-one, 3-(methoxymethoxy)- is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

213816-60-5

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-(methoxymethoxy)cyclopent-2-en-1-one

InChI

InChI=1S/C7H10O3/c1-9-5-10-7-3-2-6(8)4-7/h4H,2-3,5H2,1H3

InChI Key

ALZDCNNQYQPCPE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=O)CC1

Origin of Product

United States

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